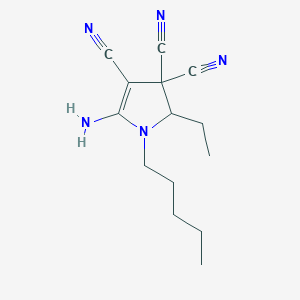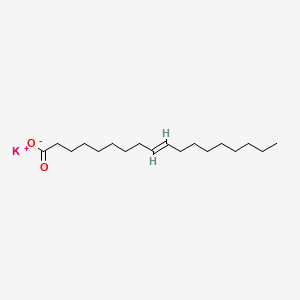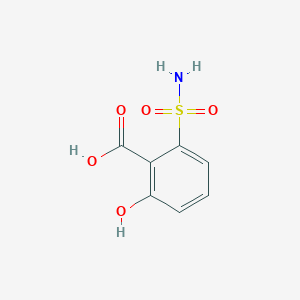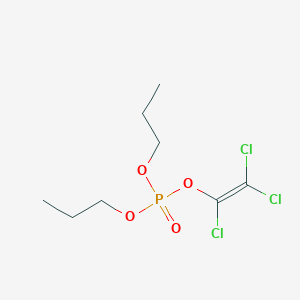
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile is a heterocyclic compound that features a pyrrole ring with multiple substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethylamine and pentylamine can be reacted with suitable nitriles and aldehydes to form the desired pyrrole ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3,4-dione derivatives, while reduction can produce various amine-substituted pyrroles .
Aplicaciones Científicas De Investigación
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1,2-diphenyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile
- 5-Amino-2-methyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile
Uniqueness
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88745-07-7 |
|---|---|
Fórmula molecular |
C14H19N5 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
5-amino-2-ethyl-1-pentyl-2H-pyrrole-3,3,4-tricarbonitrile |
InChI |
InChI=1S/C14H19N5/c1-3-5-6-7-19-12(4-2)14(9-16,10-17)11(8-15)13(19)18/h12H,3-7,18H2,1-2H3 |
Clave InChI |
MTYDSYLQOSOJIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C(C(C(=C1N)C#N)(C#N)C#N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)









